molecular formula C21H18N2O6 B2910363 4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid CAS No. 35675-41-3

4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid

Cat. No.: B2910363
CAS No.: 35675-41-3
M. Wt: 394.383
InChI Key: UEPLPNFSKRYEKO-WGDLNXRISA-N
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Description

4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid (CAS: 6330-01-4) is a structurally complex molecule with a molecular formula of C₂₁H₁₈N₂O₆ and a molecular weight of 394.38 g/mol (Fig. 1). It features dual α,β-unsaturated carboxylic acid groups, a benzyl-substituted aniline core, and a carboxyacryloyl side chain.

Properties

IUPAC Name

(E)-4-[4-[[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c24-18(9-11-20(26)27)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(25)10-12-21(28)29/h1-12H,13H2,(H,22,24)(H,23,25)(H,26,27)(H,28,29)/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPLPNFSKRYEKO-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103642
Record name (E)-4-[4-[[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

58 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6330-01-4, 35675-41-3
Record name (E)-4-[4-[[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]methyl]anilino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35675-41-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzylamine with 3-carboxyacryloyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-oxobut-2-enoic acid to yield the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are typically employed to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Solubility Key Features
4-(4-{4-[(3-Carboxyacryloyl)amino]benzyl}anilino)-4-oxobut-2-enoic acid (Target) 6330-01-4 C₂₁H₁₈N₂O₆ 394.38 Insoluble in water (predicted) Dual carboxylic acid groups; benzyl-carboxyacryloyl substitution
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Not provided C₁₁H₁₁NO₃ 205.21 Insoluble in water Methyl substitution; dissociation constant (pKa): 2.81 ± 0.25
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid 198220-53-0 C₁₂H₁₃NO₃ 219.24 Not reported Steric hindrance from dimethyl groups; planar COC=CCOOH moiety
(Z)-4-((4-Fluorophenyl)amino)-4-oxobut-2-enoic acid 780-05-2 C₁₀H₈FNO₃ 209.18 Soluble in polar organic solvents Fluorine substitution enhances electronic interactions
4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid Not provided C₁₇H₁₅N₂O₅ 327.31 Not reported Hydroxybenzoyl group; high tyrosinase inhibition (binding energy: -7.5 kcal/mol)
Tyrosinase Inhibition
  • The target compound’s structural analog, 4-[4-[(2-hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid, demonstrated a binding energy of -7.5 kcal/mol against tyrosinase in molecular docking studies, outperforming kojic acid (-5.6 kcal/mol) .
Enzyme Inhibition and Coordination
  • Compounds like (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid (from ) inhibit human thymidylate synthase (hTS), critical in cancer therapy. The target compound’s α,β-unsaturated system may facilitate similar covalent or polar interactions with enzyme active sites .

Substituent Effects on Bioactivity

  • Fluorine Substitution: The fluorinated analog (CAS 780-05-2) exhibits altered electronic properties, enhancing hydrogen bonding and metabolic stability compared to non-halogenated variants .

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